

# biophysical and biochemical properties of SGC2085

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## Compound of Interest

Compound Name: SGC2085

Cat. No.: B15583776

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## SGC2085: A Biophysical and Biochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**SGC2085** is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). [1][2][3][4][5][6][7][8] CARM1 is a crucial enzyme involved in the regulation of gene transcription through the methylation of arginine residues on histone and non-histone proteins.[9] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][10][11] This technical guide provides a comprehensive overview of the biophysical and biochemical properties of **SGC2085**, intended to support further research and drug development efforts.

### Biophysical and Biochemical Properties

**SGC2085** exhibits high affinity and selectivity for CARM1. Its inhibitory activity has been characterized through various in vitro assays, revealing a noncompetitive mechanism of action.

### Quantitative Data Summary

Property	Value	Target	Assay Type	Reference
IC50	50 nM	CARM1	Cell-free assay	[1][2][3][5][7][8]
Selectivity	>100-fold vs. other PRMTs (except PRMT6)	PRMT1, PRMT3, PRMT5, PRMT7, PRMT8	Cell-free assay	[1][7]
IC50 (PRMT6)	5.2 µM	PRMT6	Cell-free assay	[1][6][7]
Mechanism of Action	Noncompetitive	CARM1	Enzyme kinetics	[7]
Cellular Activity	No significant activity observed up to 10 µM in HEK293 cells	-	Cellular methylation assay	[1][6][7]
Permeability	Poor	-	-	[1][7]

A specific KD value for **SGC2085** from Surface Plasmon Resonance (SPR) analysis was not explicitly found in the provided search results. However, a study on a different CARM1 inhibitor, iCARM1, reported a KD value of  $6.785 \times 10^{-7}$  M, determined by Biacore SPR analysis.[10]

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols for the characterization of **SGC2085**.

### In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of CARM1 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone substrate.

Materials:

- Recombinant human CARM1 enzyme
- Histone H3 peptide (substrate)

- [ $^3\text{H}$ ]-SAM (radiolabeled methyl donor)
- **SGC2085** (or other inhibitors)
- Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)
- Unlabeled SAM (for quenching)
- Phosphocellulose filter paper
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing assay buffer, histone H3 peptide, and recombinant CARM1 enzyme.
- Add **SGC2085** at various concentrations to the reaction mixture and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.
- Initiate the methylation reaction by adding [ $^3\text{H}$ ]-SAM.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding an excess of unlabeled SAM.
- Spot the reaction mixture onto phosphocellulose filter paper.
- Wash the filter paper extensively to remove unincorporated [ $^3\text{H}$ ]-SAM.
- Place the filter paper in a scintillation vial with a scintillation cocktail.
- Quantify the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition at each **SGC2085** concentration and determine the IC50 value by fitting the data to a dose-response curve.[\[5\]](#)

## Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its protein target.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant human CARM1 protein (ligand)
- **SGC2085** (analyte)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
- Amine coupling kit (EDC, NHS)

Procedure:

- Immobilize the recombinant CARM1 protein onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of dilutions of **SGC2085** in running buffer.
- Inject the different concentrations of **SGC2085** over the sensor surface at a constant flow rate.
- Monitor the binding response (in Resonance Units, RU) in real-time to obtain association curves.
- After the association phase, inject running buffer to monitor the dissociation of the **SGC2085**-CARM1 complex.

- After each cycle, regenerate the sensor surface using the regeneration solution to remove any bound analyte.
- Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).[\[10\]](#)

## Cellular Methylation Assay

This assay assesses the ability of **SGC2085** to inhibit CARM1 activity within a cellular context.

Materials:

- HEK293 cells
- DMEM supplemented with 10% FBS, penicillin, and streptomycin
- **SGC2085**
- DMSO (vehicle control)
- Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl<sub>2</sub>, 0.5% Triton X-100, benzonase, protease inhibitors)
- SDS-PAGE and Western blotting reagents
- Antibodies against a known CARM1 substrate (e.g., methylated BAF155) and total BAF155.

Procedure:

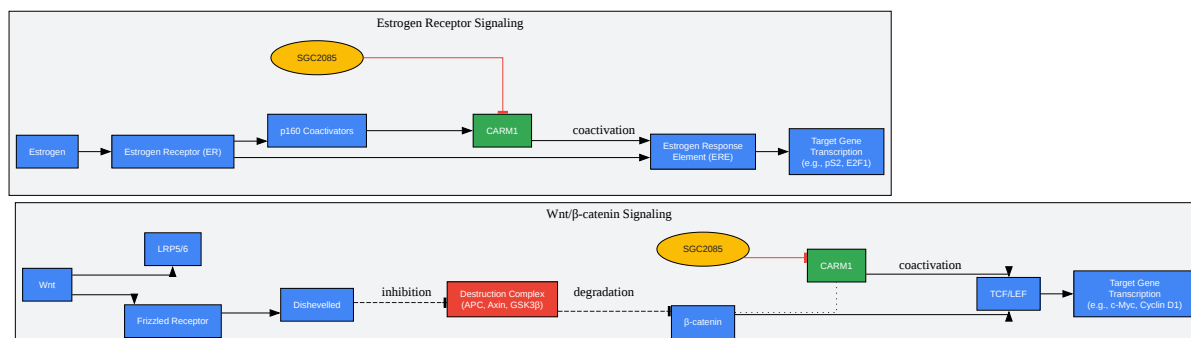
- Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.
- Treat the cells with various concentrations of **SGC2085** or DMSO for 48 hours.
- Lyse the cells using the lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

- Perform Western blotting using antibodies specific for the methylated form of a known CARM1 substrate and the total protein of that substrate.
- Quantify the band intensities to determine the effect of **SGC2085** on the methylation status of the substrate.<sup>[1][6][7]</sup>

## Signaling Pathways and Experimental Workflows

### CARM1-Mediated Signaling Pathways

**SGC2085**, by inhibiting CARM1, is expected to modulate signaling pathways where CARM1 plays a critical coactivator role. Two prominent pathways are the Wnt/ $\beta$ -catenin and the Estrogen Receptor (ER) signaling pathways.

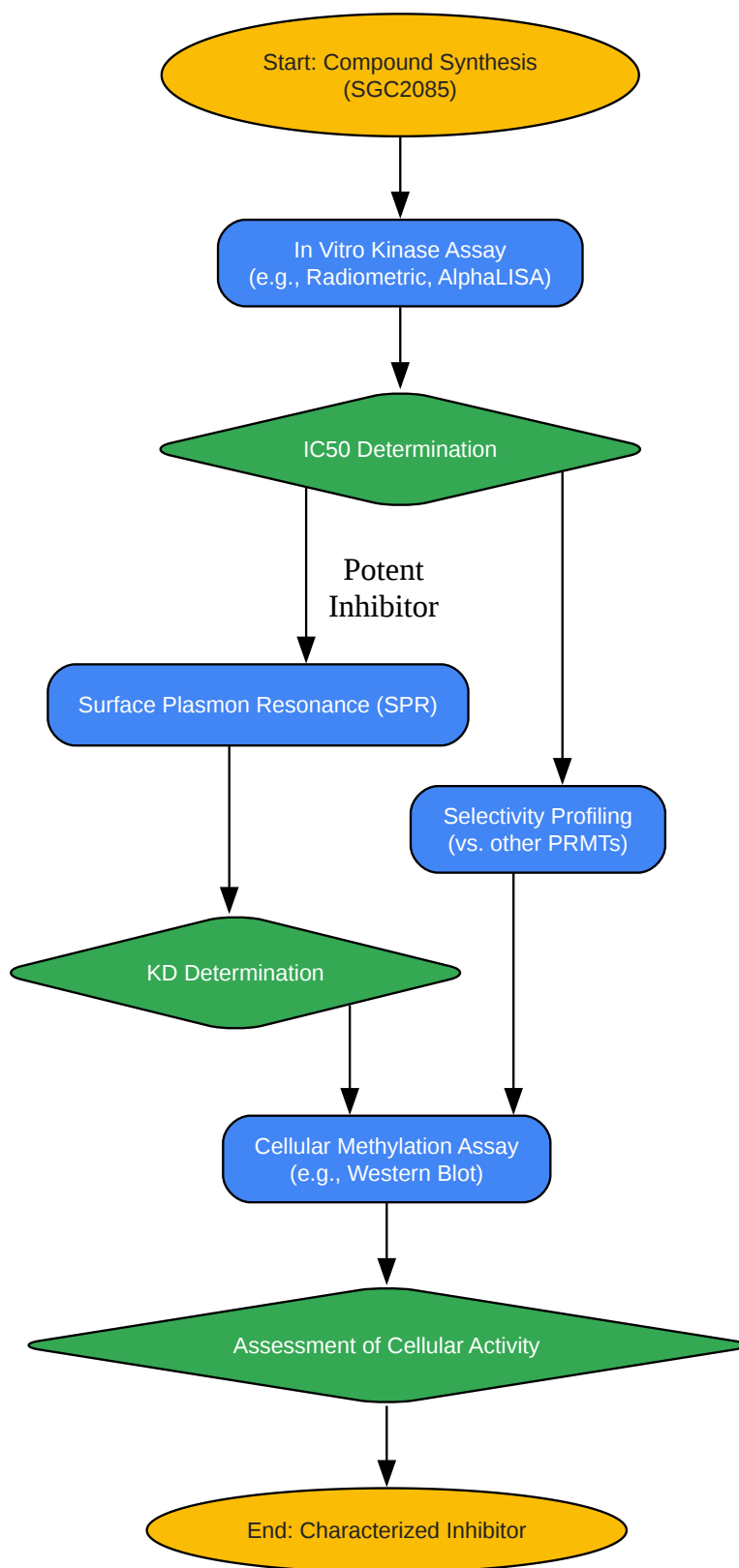


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Caption: CARM1 signaling pathways modulated by **SGC2085**.

## Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the biophysical and biochemical characterization of a CARM1 inhibitor like **SGC2085**.



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Caption: Workflow for **SGC2085** characterization.

## Conclusion

**SGC2085** is a well-characterized, potent, and selective inhibitor of CARM1 with a noncompetitive mechanism of action. While its poor cellular permeability limits its direct application in cell-based assays without further optimization, it serves as an invaluable tool for in vitro studies of CARM1 function and as a starting point for the development of more cell-permeable analogs. The detailed biophysical and biochemical data, along with the provided experimental protocols, offer a solid foundation for researchers and drug developers working to further elucidate the role of CARM1 in health and disease and to advance the development of novel therapeutic agents targeting this key enzyme.

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